6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol
Overview
Description
The compound seems to be a derivative of pyrimidine, which is a prominent member of the diazine family of heterocyclics . Pyrimidine is found throughout nature as a component of nucleic acids, nucleotides, and corresponding nucleosides .
Synthesis Analysis
The synthesis of similar compounds often involves multi-component reactions that can be optimized for environmental friendliness and efficiency . For instance, a related compound was synthesized using Suzuki cross-coupling reaction .Molecular Structure Analysis
The molecular structure of similar derivatives can be complex, with potential for various isomers and crystal forms. Single crystal X-ray diffraction has been used to determine the structure of related compounds.Chemical Reactions Analysis
The reactivity of similar derivatives can be influenced by their functional groups and molecular structure . For example, the presence of amino and nitrile groups can make these compounds suitable for further chemical transformations .Scientific Research Applications
Chemical Synthesis and Probe Development
3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran were synthesized to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds demonstrate the utility of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives in understanding receptor-ligand interactions, highlighting their potential in the development of more selective and potent neonicotinoid insecticides (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Agents
A study synthesized and evaluated novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial activities. These compounds demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting the potential therapeutic applications of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol derivatives (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Imidazo[4,5-b]pyridine derivatives, related structurally to 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, were evaluated for their inhibition performance against mild steel corrosion. These studies demonstrate how derivatives can serve as effective corrosion inhibitors, offering insights into the protective mechanisms at the molecular level (Saady et al., 2021).
Molecular Docking and Spectroscopic Analysis
Research on 3-(4-Chlorophenyl)-5-4-propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-ylmethanone explored its molecular structure, quantum chemical properties, and antimicrobial activity. These studies not only provide a foundation for understanding the structural and electronic properties of similar compounds but also suggest potential applications in designing new antimicrobial agents (Sivakumar et al., 2021).
Synthetic Methodologies
The development of new synthetic methodologies for triarylpyridine derivatives, which include the structural framework of 6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol, has been reported. These compounds are noted for their broad spectrum of biological and pharmaceutical properties, highlighting the versatility of this chemical scaffold in various applications (Maleki, 2015).
properties
IUPAC Name |
6-chloro-5-(4-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-3-1-6(2-4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVWTQXWMBAVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-(4-chlorophenyl)-2,4-pyridinediol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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